2-methyl-N-phenylbut-3-enamide
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Overview
Description
2-methyl-N-phenylbut-3-enamide is an organic compound with the molecular formula C11H13NO It is a derivative of butenamide, characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group at the second position of the butenamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylbut-3-enamide typically involves the reaction of 2-methyl-3-buten-2-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methyl-3-buten-2-ol+phenyl isocyanate→3-Butenamide, 2-methyl-N-phenyl-
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of catalysts such as Lewis acids can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 2-methyl-N-phenylbutanamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-methyl-N-phenylbut-3-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenylbut-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-phenyl-2-butenamide
- 2-Methyl-3-phenyl-2-butenamide
- N-Phenyl-3-butenamide
Uniqueness
2-methyl-N-phenylbut-3-enamide is unique due to the presence of both a methyl group and a phenyl group, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities that similar compounds may not possess.
Properties
CAS No. |
80188-12-1 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-N-phenylbut-3-enamide |
InChI |
InChI=1S/C11H13NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13) |
InChI Key |
WCHXCHUYHPVPQK-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C=C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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